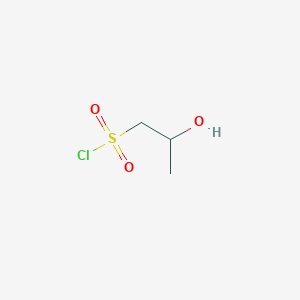

3-Hydroxypropane-1-sulfonyl chloride

Description

2-Hydroxypropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a hydroxyl group adjacent to the sulfonyl chloride functional group. This compound is characterized by its high reactivity due to the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly in sulfonamide formation and as a sulfonating agent.

Properties

IUPAC Name |

3-hydroxypropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDKDAIOQJXMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-10-8 | |

| Record name | 3-Hydroxy-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chlorination of 3-Mercapto-1-propanol

Direct Aqueous Chlorination

The most direct method involves chlorination of 3-mercapto-1-propanol (4b ) in aqueous media. However, studies reveal competing pathways:

- Primary Reaction :

$$

\text{HS-CH}2\text{CH}2\text{CH}2\text{OH} + 3\text{Cl}2 \rightarrow \text{ClSO}2\text{CH}2\text{CH}2\text{CH}2\text{OH} + 3\text{HCl}

$$

Excess chlorine at 0–5°C in water yields 2-hydroxypropane-1-sulfonyl chloride (1b ) with a reported yield of 28–30%. Rapid extraction with methylene chloride prevents hydrolysis or sultone formation.

- Byproducts :

Optimization Parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes sultone formation |

| Chlorine flow rate | 0.5–1.0 L/min | Prevents over-chlorination |

| Solvent | Methylene chloride | Efficient extraction |

Protection-Deprotection Strategy

Siloxy Group Protection

To suppress hydroxyl group reactivity, the tert-butyldimethylsilyl (TBS) protecting group is employed:

- Protection :

$$

\text{HO-CH}2\text{CH}2\text{CH}2\text{SH} + \text{TBSCl} \xrightarrow{\text{Et}3\text{N}} \text{TBSO-CH}2\text{CH}2\text{CH}_2\text{SH}

$$ - Chlorination :

$$

\text{TBSO-CH}2\text{CH}2\text{CH}2\text{SH} + \text{Cl}2 \rightarrow \text{TBSO-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl}

$$ - Deprotection :

$$

\text{TBSO-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{HF}} \text{HO-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl}

$$

Yield : 65–72% after deprotection.

Sulfur Trioxide-Mediated Sulfonation

Reaction with Chlorosulfonic Acid

Chlorosulfonic acid (HSO$$3$$Cl) introduces the sulfonyl chloride group via electrophilic substitution:

$$

\text{HO-CH}2\text{CH}2\text{CH}2\text{SH} + \text{HSO}3\text{Cl} \rightarrow \text{HO-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl} + \text{H}2\text{S}

$$

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Chlorination | 28–30 | 90–95 | Sultone/byproduct formation |

| Protection Strategy | 65–72 | 98–99 | Multi-step synthesis |

| HSO$$_3$$Cl Route | 75–80 | 95–97 | Corrosive reagents |

Mechanistic Insights

Competing Pathways in Chlorination

- Desired Pathway :

Sequential oxidation of -SH to -SO$$_2$$Cl without hydroxyl participation. - Side Reactions :

- Cyclization :

$$

\text{HO-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl} \rightarrow \text{1,3-Propane sultone} + \text{HCl}

$$ - Halogenation :

$$

\text{HO-CH}2\text{CH}2\text{CH}2\text{SH} + \text{Cl}2 \rightarrow \text{Cl-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl}

$$

- Cyclization :

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxypropane-1-sulfonic acid and hydrochloric acid.

Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.

Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are often employed.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Hydroxypropane-1-sulfonyl chloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for research purposes.

Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer agents.

Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-hydroxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophiles, forming stable sulfonamide or sulfonate bonds. This reactivity is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Hydroxypropane-1-sulfonyl chloride, differing primarily in substituents and functional groups:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2-Hydroxypropane-1-sulfonyl chloride | Not provided | C₃H₇ClO₃S | ~170.6 (est.) | Sulfonyl chloride, hydroxyl |

| 2,2-Dimethylpropane-1-sulfonyl chloride | 53333-76-9 | C₅H₁₁ClO₂S | 170.659 | Sulfonyl chloride, dimethyl |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₅NaO₃S | 156.13 | Sulfonate, alkene, sodium salt |

| 1-Chloro-2-methyl-2-propanol | 558-42-9 | C₄H₉ClO | 108.57 | Chloro alcohol |

| 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride | 1409094-90-1 | C₉H₁₁ClO₃S₂ | 266.76 | Sulfonyl chloride, thiophene |

Key Observations:

- Sulfonyl Chloride vs. Sulfonate : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) lacks the reactive sulfonyl chloride group, instead featuring a sulfonate anion. This renders it less reactive but more stable, suitable for applications like surfactants or polymerization .

- Aromatic Influence : The thiophene moiety in 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride (CAS 1409094-90-1) may enhance electronic delocalization, increasing reactivity in electrophilic substitution reactions .

Notes:

- Sodium 2-methylprop-2-ene-1-sulphonate’s lack of GHS classification highlights its lower hazard profile .

Biological Activity

2-Hydroxypropane-1-sulfonyl chloride, also known as propane-1-sulfonic acid chloride, is an important sulfonyl chloride compound with diverse applications in organic synthesis and biological research. Its unique chemical structure allows it to participate in various biochemical reactions, making it a valuable tool in medicinal chemistry and biochemistry.

- Molecular Formula : C₃H₇ClO₃S

- Molecular Weight : 140.60 g/mol

- Density : 1.392 g/cm³

- Boiling Point : 180 °C (30 mmHg)

- Melting Point : 30-33 °C

The biological activity of 2-hydroxypropane-1-sulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can undergo nucleophilic substitution reactions, making it useful in modifying biomolecules such as proteins and nucleic acids. The sulfonyl chloride group is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the biological function of the target proteins.

Antimicrobial Activity

Research has shown that sulfonyl chlorides, including 2-hydroxypropane-1-sulfonyl chloride, exhibit antimicrobial properties. They have been studied for their effectiveness against various bacterial strains and fungi. The mechanism involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Enzyme Inhibition

2-Hydroxypropane-1-sulfonyl chloride has been investigated for its potential to inhibit specific enzymes. For instance, it can modify the active sites of serine proteases, which are crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are overactive.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal examined the antimicrobial activity of several sulfonyl chlorides against Escherichia coli and Staphylococcus aureus. The results indicated that 2-hydroxypropane-1-sulfonyl chloride demonstrated significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Hydroxypropane-1-sulfonyl chloride | 50 | E. coli |

| 2-Hydroxypropane-1-sulfonyl chloride | 100 | Staphylococcus aureus |

Enzyme Interaction Study

Another research article explored the interaction of sulfonyl chlorides with serine proteases. The study found that 2-hydroxypropane-1-sulfonyl chloride effectively inhibited trypsin activity at concentrations above 100 µM, suggesting its potential as a lead compound for developing protease inhibitors.

Safety and Toxicity

While 2-hydroxypropane-1-sulfonyl chloride has valuable biological applications, it is important to note its potential hazards:

- Corrosive Nature : It can cause severe burns upon contact with skin or mucous membranes.

- Toxicity : Inhalation or ingestion can lead to serious health risks, including respiratory distress and gastrointestinal damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxypropane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Answer : A common method involves chlorination of the corresponding sulfonic acid using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization requires controlling stoichiometry (e.g., excess SOCl₂ to drive completion) and reaction temperature (typically 50–80°C). Anhydrous conditions are critical to avoid hydrolysis . Reaction progress can be monitored via TLC or FTIR to track the disappearance of the -SO₃H group (broad peak ~3400 cm⁻¹) and formation of the -SO₂Cl moiety (sharp peaks at 1370 cm⁻¹ and 1170 cm⁻¹).

Q. How should researchers characterize the purity and structural identity of 2-Hydroxypropane-1-sulfonyl chloride?

- Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the hydroxypropane backbone and sulfonyl chloride group. For example, the -SO₂Cl group may deshield adjacent protons, causing shifts in the δ 3.5–4.5 ppm range.

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ or [M-Cl]⁺ fragment.

- Elemental Analysis : Verify C, H, S, and Cl percentages against theoretical values.

Purity can be assessed via HPLC with a UV detector (λ = 210–230 nm for sulfonyl chlorides) .

Q. What safety precautions are essential when handling 2-Hydroxypropane-1-sulfonyl chloride in the laboratory?

- Answer : Key measures include:

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water to prevent exothermic hydrolysis.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of 2-Hydroxypropane-1-sulfonyl chloride during storage or reactions?

- Answer : Store the compound under anhydrous conditions (e.g., molecular sieves, argon atmosphere) at 2–8°C. For reactions, use aprotic solvents (e.g., dichloromethane, THF) and avoid aqueous workup until the final step. In-situ generation of the sulfonyl chloride (e.g., from sulfonic acid and SOCl₂) minimizes storage-related degradation .

Q. What strategies resolve contradictions in reactivity data for sulfonyl chloride derivatives?

- Answer : Discrepancies may arise from trace moisture, solvent polarity, or catalytic impurities. Systematic studies should:

- Vary solvents (polar vs. nonpolar) to assess nucleophilic susceptibility.

- Introduce scavengers (e.g., molecular sieves) to eliminate moisture.

- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates under controlled conditions .

Q. How can computational modeling predict the reactivity of 2-Hydroxypropane-1-sulfonyl chloride in novel reactions?

- Answer : Density Functional Theory (DFT) calculations can map electron density around the sulfonyl chloride group to predict sites for nucleophilic attack (e.g., sulfur vs. chlorine). Molecular dynamics simulations may also model solvent effects on reaction pathways. Validate predictions with experimental data, such as Hammett plots for substituent effects .

Q. What analytical methods identify by-products formed during sulfonamide synthesis using this reagent?

- Answer : By-products like sulfonic acids (from hydrolysis) or disulfides (from side reactions) can be detected via:

- LC-MS : Identify masses corresponding to unexpected products.

- ¹H NMR : Look for residual starting material or new proton environments.

- X-ray Crystallography : Resolve structural ambiguities in crystalline by-products .

Methodological Notes

- Experimental Reproducibility : Document reaction parameters (e.g., humidity, solvent grade) in detail, as sulfonyl chlorides are highly sensitive to environmental conditions .

- Waste Disposal : Follow institutional guidelines for halogenated waste. Neutralize residual reagent with alkaline solutions (e.g., 10% NaOH) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.